Eldecalcitol (tachy-form)
Description
Properties
Molecular Formula |
C₃₀H₅₀O₅ |
|---|---|
Molecular Weight |
490.72 |
Synonyms |
(1R,2R,3R)-5-((Z)-2-((1R,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-2-(3-hydroxypropoxy)-4-methylcyclohex-4-ene-1,3-diol |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Eldecalcitol Tachy Form and Its Analogues
Convergent Synthesis Approachesnih.govnih.gov
A key reaction in the convergent synthesis of Eldecalcitol (B1671164) is the Trost coupling reaction, a palladium-catalyzed allylic substitution. iiarjournals.orgwikipedia.org This reaction facilitates the crucial carbon-carbon bond formation between the A-ring and the C/D-ring fragments to create the complete triene system of Eldecalcitol. iiarjournals.orgnih.gov Specifically, the A-ring fragment, functionalized as an ene-yne, is coupled with the C/D-ring fragment, which contains a bromomethylene group. iiarjournals.org The Trost coupling methodology has been successfully applied not only to Eldecalcitol itself but also to the synthesis of its analogs, such as 20-epi-eldecalcitol. nih.gov
The success of the convergent approach relies on the efficient and strategic preparation of the constituent fragments.
The subsequent coupling of these two fragments via the Trost reaction proceeds with a 15.6% yield. nih.goviiarjournals.org
Linear Synthetic Pathways and Optimization Effortsnih.gov
The initial synthesis of Eldecalcitol was accomplished through a linear pathway. iiarjournals.org This multi-step process began with lithocholic acid and proceeded through 25-hydroxycholesterol as an intermediate. iiarjournals.org A key step in this sequence was the formation of a 1,2α-epoxide, which was essential for introducing the hydroxypropoxy substituent at the 2β-position. iiarjournals.org
Table 1: Comparison of Eldecalcitol Synthetic Strategies
| Synthetic Strategy | Number of Steps (from Lithocholic Acid) | Overall Yield | Notes |
|---|---|---|---|
| Linear Synthesis | 27 | ~0.03% | Deemed suboptimal due to length and low yield. nih.goviiarjournals.org |
| Convergent Synthesis | N/A (Fragment-based) | >0.03% | Better overall yield than linear synthesis; based on Trost coupling. iiarjournals.orgiiarjournals.org |
| Biomimetic Synthesis | N/A | Adopted for practical production | Investigated for further improvements for industrial scale. iiarjournals.orgnih.gov |
Biomimetic Synthesesnih.gov
To further enhance the practicality and efficiency of Eldecalcitol production beyond the improvements offered by the convergent approach, biomimetic studies were undertaken. iiarjournals.orgnih.gov Biomimetic synthesis seeks to mimic natural biological processes to achieve chemical transformations. nih.govbeilstein-journals.org In the context of Eldecalcitol, these investigations focused on aspects such as the microbial 25-hydroxylation of the steroidal side chain, using cholesterol as a starting material. iiarjournals.org Ultimately, the biomimetic synthesis pathway was adopted for the practical, industrial-scale production of Eldecalcitol, proving superior to both the linear and convergent methods for large-scale manufacturing. iiarjournals.org
Stereochemical Control in Eldecalcitol (tachy-form) Synthesisiiarjournals.orgsmolecule.com
The biological activity of complex molecules like vitamin D analogs is highly dependent on their three-dimensional structure. nih.gov Therefore, controlling the stereochemistry during synthesis is paramount to ensure the formation of the correct, biologically active isomer. Chemical modifications to all parts of the vitamin D molecule, including the A-ring, can significantly affect the resulting analog's biological potency and selectivity. nih.gov
Table 2: Key Yields in Convergent Synthesis of Eldecalcitol
| Synthetic Step | Starting Material | Yield |
|---|---|---|
| A-ring Fragment Synthesis | C2 Symmetrical Epoxide | 10.4% |
| C/D-ring Fragment Synthesis | Calcifediol | 27.1% |
| Trost Coupling of Fragments | A-ring and C/D-ring | 15.6% |
Data sourced from Kubodera & Hatakeyama, 2012. iiarjournals.orgiiarjournals.org
The defining structural characteristic of Eldecalcitol is the 3-hydroxypropoxy group at the 2β-position of the A-ring. nih.gov The specific stereochemistry of this substituent is crucial for Eldecalcitol's unique biological profile. This group plays several functional roles that contribute to its efficacy. One of its key functions is to stabilize the complex formed between Eldecalcitol and the vitamin D receptor (VDR). nih.gov Furthermore, the 2β-hydroxypropoxy group increases the molecule's affinity for the serum carrier protein, which prolongs its half-life in the body. nih.gov These molecular interactions, dictated by the precise stereochemistry of the substituent, are fundamental to the compound's potent effects on bone. nih.gov
Synthesis of Epimers and Diastereomers for Biological Evaluation (e.g., 20-epi-Eldecalcitol)
To investigate the structure-activity relationships of Eldecalcitol, various epimers and diastereomers have been synthesized. nih.govmdpi.com These analogues, with altered stereochemistry at key positions, provide valuable insights into the compound's mechanism of action.
A notable example is the synthesis of 20-epi-Eldecalcitol , a diastereomer with an inverted methyl group at the 20-position of the side chain. nih.govnih.gov The synthesis of 20-epi-Eldecalcitol has been achieved through a convergent approach, notably utilizing the Trost coupling reaction. nih.govnih.gov This method involves the coupling of an A-ring fragment with a C/D-ring fragment. nih.govnih.gov
Biological evaluation of these synthesized epimers has revealed significant differences in their activities. For instance, 20-epi-Eldecalcitol has demonstrated markedly enhanced biological activities compared to Eldecalcitol itself. nih.govmdpi.com In vitro studies have shown that 20-epi-Eldecalcitol exhibits significantly greater potency in inducing the differentiation of human myeloid leukemia (HL-60) cells, inhibiting the proliferation of human histiocytic lymphoma (U937) cells, and increasing osteocalcin concentration in human osteosarcoma (MG-63) cells. nih.govmdpi.comnih.gov
Besides 20-epi-Eldecalcitol, other epimers such as 1-epi-Eldecalcitol , 3-epi-Eldecalcitol , and 1,3-diepi-Eldecalcitol have also been synthesized to explore the impact of stereochemistry on biological function. nih.govmdpi.com
Table 1: Biological Activity of Eldecalcitol and its 20-epi Analogue
| Compound | Cell Line | Biological Effect | Relative Potency Compared to Eldecalcitol |
|---|---|---|---|
| 20-epi-Eldecalcitol | HL-60 | Induction of differentiation | Significantly enhanced nih.govnih.gov |
| 20-epi-Eldecalcitol | U937 | Inhibition of proliferation | Significantly enhanced nih.govnih.gov |
| 20-epi-Eldecalcitol | MG-63 | Increase in osteocalcin | Significantly enhanced nih.govnih.gov |
Synthesis of Radiolabeled Eldecalcitol (tachy-form) for Research Applications
Radiolabeled analogues of Eldecalcitol are indispensable tools for a variety of research applications, including metabolism, pharmacokinetic, and pharmacodynamic studies. The introduction of a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), allows for the sensitive and specific tracking of the molecule in biological systems.
While specific detailed synthetic protocols for radiolabeled Eldecalcitol are not extensively reported in publicly available literature, the general strategies for radiolabeling vitamin D analogues can be inferred. These methods typically involve the introduction of the radiolabel in the final steps of the synthesis to maximize the incorporation of the expensive isotope and to simplify purification.
For tritium labeling, methods such as catalytic tritium exchange with a suitable precursor or the reduction of a ketone or aldehyde with a tritiated reducing agent like sodium borotritide could be employed. For carbon-14 labeling, a common approach involves using a ¹⁴C-labeled building block, such as [¹⁴C]methyl iodide or [¹⁴C]cyanide, to introduce the label at a specific position in the molecule. The choice of labeling position is critical and is ideally a site that is metabolically stable to prevent premature loss of the radiolabel.
The use of radiolabeled vitamin D3 and its analogues has been fundamental in understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov Similar studies with radiolabeled Eldecalcitol would provide crucial data on its metabolic fate and help in elucidating its mechanism of action at the molecular level.
Process Development for Scalable Academic Synthesis
The transition from a laboratory-scale synthesis to a more practical and scalable process is a critical step in the development of any promising compound. For Eldecalcitol, significant efforts have been directed towards developing efficient and scalable synthetic routes.
Another key reaction that has been employed in scalable synthesis is the Horner-Wadsworth-Emmons (HWE) olefination . This reaction provides a reliable method for the construction of the triene system of Eldecalcitol.
Table 2: Comparison of Synthetic Strategies for Eldecalcitol
| Synthetic Strategy | Key Features | Overall Yield | Scalability |
|---|---|---|---|
| Linear Synthesis | Long sequence of reactions | ~0.03% (in a 27-step process) researchgate.netnih.gov | Low |
| Convergent Synthesis (Trost Coupling) | Coupling of A-ring and C/D-ring fragments | Significantly improved over linear synthesis researchgate.netnih.gov | Moderate to High |
| Convergent Synthesis (HWE Olefination) | Formation of the triene system via olefination | Potentially high | High |
These process development efforts are crucial for making Eldecalcitol and its analogues more accessible to the scientific community for further investigation.
Molecular and Cellular Mechanisms of Action of Eldecalcitol Tachy Form
Vitamin D Receptor (VDR) Interactions
Eldecalcitol (B1671164), an analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), exerts its biological effects primarily through interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. nih.govnih.gov The binding of eldecalcitol to the VDR initiates a cascade of molecular events that ultimately modulate the transcription of target genes. nih.gov The actions of eldecalcitol are confirmed to be VDR-mediated, as studies in VDR gene knockout mice showed no effect of eldecalcitol on calcium levels or target gene expression. nih.gov
VDR Binding Affinity and Kinetics of Eldecalcitol (tachy-form)
Eldecalcitol exhibits a distinct binding profile for the VDR and the serum vitamin D-binding protein (DBP) when compared to its parent compound, calcitriol (B1668218). While eldecalcitol binds to the VDR with a weaker affinity than calcitriol, its affinity for DBP is significantly higher. nih.govdrugbank.comresearchgate.net Specifically, the VDR binding affinity of eldecalcitol is reported to be approximately 44.6% to less than half that of calcitriol. nih.govnih.gov In contrast, its affinity for DBP is about 4.22 times higher than that of calcitriol. nih.gov
This high affinity for DBP contributes to a longer plasma half-life for eldecalcitol compared to calcitriol. nih.govresearchgate.net The binding to DBP appears to limit the uptake and activity of eldecalcitol in certain cells, such as parathyroid cells, providing a potential explanation for its lower parathyroid hormone suppressing activity in vivo. nih.gov However, in the absence of serum, eldecalcitol has been shown to be a more potent suppressor of parathyroid hormone than calcitriol, an effect attributed to its resistance to metabolic degradation. nih.gov The unique kinetics, characterized by high DBP affinity and a prolonged half-life, are central to the pharmacological profile of eldecalcitol. nih.govnih.gov
| Compound | Relative VDR Affinity (%) | Relative DBP Affinity (%) |
|---|---|---|
| 1,25(OH)₂D₃ (Calcitriol) | 100 | 100 |
| Eldecalcitol | 44.6 | 422 |
Note: Values are relative percentages compared to 1,25(OH)₂D₃. nih.gov
Conformational Changes Induced in VDR upon Ligand Binding
The binding of a ligand to the VDR's ligand-binding domain (LBD) induces significant conformational changes necessary for its function. nih.gov Upon agonist binding, helix 12 of the VDR moves to form interactions with specific amino acid residues, creating a stable conformation. nih.gov The structural distinction of eldecalcitol, the presence of a 3-hydroxypropyloxy (3-HP) group at the 2β-position, facilitates additional interactions with the VDR. nih.govmdpi.com In silico analyses have demonstrated that this 3-HP group provides an additional hydrogen bond and a CH-π interaction for binding to the VDR, which helps to stabilize the eldecalcitol-VDR complex, leading to its high efficacy. nih.govresearcher.life This stabilization of the receptor complex is a critical step that precedes the recruitment of coactivator proteins and subsequent gene transcription. mdpi.com
Role of Specific VDR Amino Acid Residues in Eldecalcitol (tachy-form) Interaction (e.g., Arg274)
The ligand-binding pocket of the VDR is composed of amino acid residues located across several alpha-helices, including H3, H5, H6, H7, H11, and H12. nih.gov Specific residues within this pocket are crucial for mediating the receptor's activity. For instance, mutations of residues such as L417, E420, and F422 have been shown to nearly abolish VDR activity. nih.gov
While direct experimental data detailing the interaction between eldecalcitol and specific VDR amino acid residues like Arginine 274 (Arg274) is limited, the general mechanism of ligand-VDR interaction provides context. Arg274 is one of the key residues within the ligand-binding pocket. nih.gov The additional hydrogen bond and CH-π interactions provided by eldecalcitol's 3-HP group likely involve contact with one or more of the amino acid residues that line this pocket to stabilize the ligand-receptor complex. nih.gov
Heterodimerization with Retinoid X Receptor (RXR) and Vitamin D Response Element (VDRE) Binding
Upon ligand binding and the subsequent conformational change, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). nih.govnih.gov This VDR-RXR heterodimer is the functional unit that binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. nih.govresearchgate.net The interaction between VDR and RXR primarily involves helices 9 and 10 of the VDR. mdpi.com Coexpression of RXR has been shown to promote the nuclear accumulation and intranuclear targeting of VDR, which contributes to the regulation of VDR activity. nih.gov The binding of the VDR-RXR complex to a VDRE, which typically consists of a direct repeat of nucleotide sequences, is a prerequisite for the transcriptional regulation of vitamin D-responsive genes. nih.govnih.gov
Regulation of Gene Expression by Eldecalcitol (tachy-form)
The primary mechanism by which eldecalcitol exerts its effects is through the regulation of gene expression. nih.govresearchgate.net After binding to the VDR and forming a heterodimer with RXR, the complex interacts with VDREs on target genes, recruiting coactivator or corepressor proteins to modulate the rate of transcription by RNA polymerase II. nih.govresearchgate.net
Transcriptional Activation of Target Genes (e.g., CYP24A1)
Eldecalcitol has been shown to activate the transcription of VDR target genes. nih.gov A key target gene is CYP24A1, which encodes the enzyme 24-hydroxylase. nih.govmedlineplus.gov This enzyme is responsible for the catabolism of active vitamin D metabolites, including calcitriol and 25-hydroxyvitamin D, thereby playing a crucial role in regulating vitamin D levels. medlineplus.govnih.gov
Modulation of Coactivator and Corepressor Recruitment to VDR-RXR Complex
The transcriptional activity of the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily, is modulated by its interaction with coactivator and corepressor proteins. Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). mdpi.comresearchgate.net This complex then binds to Vitamin D Response Elements (VDREs) on the DNA of target genes to regulate their transcription. mdpi.com The conformation of the VDR-RXR heterodimer, induced by ligand binding, determines the recruitment of either coactivators, which promote gene transcription, or corepressors, which inhibit it. nih.govelsevierpure.com
In the absence of a ligand, some nuclear receptors like the thyroid hormone receptor bind corepressors such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoid and Thyroid hormone receptors (SMRT), leading to transcriptional repression. nih.govelsevierpure.comnih.gov However, the VDR-RXR heterodimer displays a different paradigm. The binding of a VDR agonist, such as the active form of vitamin D, paradoxically triggers the recruitment of corepressors NCoR and SMRT to the RXR partner within the heterodimer. nih.govnih.gov This agonist-dependent corepressor recruitment suggests a mechanism for negative feedback and fine-tuning of the transcriptional response. nih.govnih.gov
Eldecalcitol, as an analog of active vitamin D, functions as a ligand for the VDR. drugbank.comnih.gov Although its binding affinity for the VDR is weaker than that of the endogenous ligand 1α,25-dihydroxyvitamin D₃ (calcitriol), its binding is sufficient to induce the necessary conformational changes in the VDR-RXR complex. drugbank.comnih.govnih.gov Consequently, Eldecalcitol participates in modulating the delicate balance between coactivator and corepressor recruitment, thereby influencing the expression of VDR target genes. mdpi.comnih.gov
Interaction with Vitamin D-Binding Protein (DBP)
Eldecalcitol's interaction with the serum Vitamin D-Binding Protein (DBP) is a key feature that distinguishes its pharmacokinetic profile from that of endogenous calcitriol. nih.govnih.gov DBP is the primary carrier of vitamin D metabolites in the circulation. nih.gov
Eldecalcitol exhibits a markedly higher binding affinity for DBP compared to calcitriol. drugbank.comnih.govnih.gov This enhanced affinity is attributed to the presence of a hydroxypropyloxy group at the 2β-position of the molecule, which is thought to increase the number of hydrogen bonds formed with the protein. drugbank.com In comparative studies, the affinity of Eldecalcitol for DBP was found to be over four times that of calcitriol. nih.gov This strong binding contrasts with its weaker affinity for the VDR. nih.govnih.gov
| Compound | Relative Affinity for VDR (%) | Relative Affinity for DBP (%) | Reference |
|---|---|---|---|
| 1α,25(OH)₂D₃ (Calcitriol) | 100 | 100 | nih.gov |
| Eldecalcitol | 44.6 | 422 | nih.gov |
The high affinity of Eldecalcitol for DBP has a profound impact on its pharmacokinetics, particularly its bioavailability and plasma half-life. nih.govnih.gov Strong binding to DBP creates a large circulating reservoir of the compound, significantly prolonging its half-life. drugbank.comnih.gov This tight binding also means that only a small amount of Eldecalcitol is distributed from the plasma to peripheral tissues. nih.gov
Studies in DBP-ablated (DBP-knockout) mice have provided further insight into the role of this interaction. nih.gov In DBP-knockout mice, peak circulating levels of orally administered Eldecalcitol were 100 times lower and were cleared rapidly from circulation compared to wild-type mice, where high levels were maintained for at least 24 hours. nih.gov Interestingly, despite this dramatic effect on its circulating levels, the absence of DBP did not alter the efficacy of Eldecalcitol on bone mineral density or mineral metabolism in these mice. nih.gov This suggests that while DBP binding is crucial for maintaining high plasma concentrations and a long half-life, it may not be the sole determinant of the compound's ultimate biological activity in target tissues like bone. nih.gov Furthermore, the high affinity for DBP can limit the uptake and activity of Eldecalcitol in certain cells; for example, in bovine parathyroid cells cultured without serum, Eldecalcitol was 100 times more potent than calcitriol, an effect that was diminished in the presence of serum containing DBP. nih.gov
Preclinical Pharmacodynamics and Pharmacokinetics of Eldecalcitol Tachy Form in Experimental Models
In Vitro Cellular Models
Eldecalcitol (B1671164), an active analog of vitamin D3, has been the subject of extensive preclinical evaluation to elucidate its mechanisms of action at the cellular level. nih.gov These in vitro studies have utilized a variety of cell culture models to investigate its pharmacodynamic effects on bone remodeling processes and other physiological systems.
The primary therapeutic application of eldecalcitol is in the management of osteoporosis, a condition characterized by an imbalance in bone remodeling. nih.gov Consequently, a significant body of in vitro research has focused on its direct effects on osteoblasts, the cells responsible for bone formation, and osteoclasts, which mediate bone resorption.
Studies utilizing the murine pre-osteoblastic cell line MC3T3-E1 have revealed a complex, context-dependent role for eldecalcitol in regulating osteoblast activity. When administered alone, eldecalcitol has been shown to inhibit osteoblastic differentiation. nih.govplos.org This is evidenced by a decrease in the expression of key osteogenic markers such as alkaline phosphatase (ALP) and Runt-related transcription factor 2 (RUNX2). nih.govplos.org
However, the influence of eldecalcitol on osteoblasts is significantly altered by the local microenvironment. In experimental setups designed to mimic the conditions of active bone resorption, the net effect of eldecalcitol on osteogenesis becomes positive. nih.govplos.org Specifically, when MC3T3-E1 cells are treated with a combination of eldecalcitol and bone resorption supernatant (BRS)—a conditioned medium from osteoclasts cultured on bone slices that contains molecules released from the bone matrix—the expression of osteogenic markers is increased. nih.govplos.org This suggests that factors released during bone resorption can modulate the response of osteoblasts to eldecalcitol, shifting its action from inhibitory to stimulatory. nih.govplos.org
The viability of MC3T3-E1 cells is also differentially affected by eldecalcitol depending on the culture conditions. While eldecalcitol alone or in combination with BRS can decrease cell viability, treatment with osteoclast culture supernatant (OCS) in the presence of eldecalcitol has been observed to increase MC3T3-E1 cell viability. nih.govplos.org
| Treatment Condition | Effect on Cell Viability | Effect on Osteogenic Markers (ALP, RUNX2) |
|---|---|---|
| Eldecalcitol (ELD) alone | Decreased | Decreased |
| Bone Resorption Supernatant (BRS) | Decreased | Increased |
| ELD + BRS | Decreased | Increased |
| Osteoclast Culture Supernatant (OCS) | Increased | Decreased |
| ELD + OCS | Increased | No significant effect |
Eldecalcitol indirectly influences osteoclast formation and activity by modulating the expression of key signaling molecules by osteoblasts. One of the most critical pathways in osteoclastogenesis is the interaction between the receptor activator of nuclear factor-kappa B ligand (RANKL) and its decoy receptor, osteoprotegerin (OPG). The ratio of RANKL to OPG is a primary determinant of bone resorption, with a higher ratio promoting osteoclast differentiation and activation. mdpi.com
In vitro studies have demonstrated that eldecalcitol treatment of MC3T3-E1 cells leads to an enhanced expression of RANKL and an increased RANKL/OPG ratio. nih.gov This effect is also observed when cells are treated with BRS or OCS, with or without the addition of eldecalcitol. nih.gov While this finding might seem counterintuitive for a drug designed to suppress bone resorption, it is hypothesized that in the complex in vivo environment, other actions of eldecalcitol, such as promoting the differentiation of RANKL-rich preosteoblasts into RANKL-poor mature osteoblasts, ultimately lead to a net reduction in bone resorption. nih.govnih.gov
To better understand the intricate communication between different cell types in the bone microenvironment, co-culture models have been employed. These systems allow for the investigation of both direct cell-to-cell contact and paracrine signaling.
In a co-culture model involving macrophages and bone marrow mesenchymal stem cells (BMSCs), the combination of eldecalcitol and exendin-4 (B13836491) was found to synergistically promote the osteogenic differentiation of BMSCs. researchgate.netnih.gov This effect was mediated by the polarization of macrophages towards an M2 phenotype, which is known to support bone regeneration. researchgate.net The M2 macrophages, stimulated by the combined treatment, induced greater osteogenic differentiation of BMSCs, an effect potentially linked to the increased production of chemokines like transforming growth factor-beta 1 (TGF-β1). researchgate.net
Another approach to studying intercellular communication involves the use of conditioned media. As previously mentioned, supernatants from osteoclast cultures have been used to treat osteoblastic cells to elucidate how factors secreted by osteoclasts influence osteoblast function in the presence of eldecalcitol. nih.govplos.org These models have been crucial in revealing the dual nature of eldecalcitol's effects on osteoblasts, which are dependent on the signals received from other cells within the bone remodeling unit. nih.govplos.org
The vitamin D receptor (VDR) is expressed in a wide variety of tissues beyond bone, and as a VDR agonist, eldecalcitol has the potential to exert effects on other cell types.
A study investigating the biological activity of a stereoisomer of eldecalcitol, 20-epi-eldecalcitol, provided comparative data on the effects of both compounds on leukemia cell lines. The research demonstrated that eldecalcitol has activity in inducing the differentiation of human myeloid leukemia (HL-60) cells and inhibiting the proliferation of human histiocytic lymphoma (U937) cells. nih.gov Notably, 20-epi-eldecalcitol showed significantly enhanced activity in these assays compared to the parent eldecalcitol compound. nih.gov
| Compound | Effect on HL-60 Cell Differentiation | Effect on U937 Cell Proliferation |
|---|---|---|
| Eldecalcitol | Induces differentiation | Inhibits proliferation |
| 20-epi-eldecalcitol | Significantly enhanced differentiation | Significantly enhanced inhibition of proliferation |
The expression of VDR in muscle cells suggests a potential role for vitamin D analogs in myogenesis and muscle function. In vitro studies using the C2C12 myoblast cell line have explored the effects of eldecalcitol in this context.
Eldecalcitol has been shown to influence early-stage myogenic differentiation. One study reported that treatment with eldecalcitol at a concentration of 10⁻⁷M resulted in an increase in the expression of MyoD, a key myogenic regulatory factor. nih.gov
Furthermore, eldecalcitol has demonstrated a protective effect against myotube atrophy in vitro. In a model where muscle atrophy was induced in differentiated C2C12 myotubes using tumor necrosis factor-alpha (TNF-α), eldecalcitol inhibited this atrophy in a concentration-dependent manner. nih.gov Specifically, at a concentration of 10 nM, eldecalcitol significantly inhibited the expression of the atrophy markers Atrogin-1 and MuRF-1, restoring them to levels close to that of the control group. nih.gov This anti-atrophic effect is mediated through the VDR and involves the inhibition of the NF-κB signaling pathway. nih.gov
Impact on Other Cell Types Expressing VDR (e.g., Myoblasts, Leukemia Cell Lines)
Cell Proliferation and Differentiation in Non-Skeletal Cells
Eldecalcitol, an active vitamin D analog, demonstrates significant effects on the proliferation and differentiation of various non-skeletal cell types in preclinical studies. Its immunomodulatory properties are notable, particularly in regulating T-cell differentiation. Research has shown that eldecalcitol can influence the balance between pro-inflammatory Th17 cells and regulatory T (Treg) cells. researchgate.netnih.gov In experimental models of diabetes-associated periodontitis, eldecalcitol was found to shift the differentiation of CD4+ T cells away from the Th17 lineage and towards the Treg lineage, thereby helping to correct immune imbalances. researchgate.net This effect is partly achieved by promoting Treg cell differentiation, a process crucial for maintaining immunological self-tolerance. researchgate.netnih.gov
Beyond immune cells, eldecalcitol exhibits anti-proliferative activity in certain cancer cell lines. In studies involving oral squamous cell carcinoma (OSCC) cells, eldecalcitol was found to inhibit cancer cell growth. nih.gov Its potency in this regard was observed to be substantially higher than that of calcitriol (B1668218). nih.gov The mechanism appears to be linked to the upregulation of CYP24A1 mRNA and protein expression in OSCC cells in a dose-dependent manner. nih.gov
Conversely, in chondrogenic cell lines such as ATDC5, which are involved in cartilage formation, eldecalcitol has been shown to inhibit both cell proliferation and differentiation in a dose-dependent manner. nih.gov
In Vivo Non-Human Animal Models
In various preclinical rodent models of osteoporosis, particularly those using ovariectomized (OVX) rats and mice to simulate postmenopausal bone loss, eldecalcitol has consistently demonstrated a potent ability to preserve bone mass and improve skeletal architecture. nih.govnih.govmdpi.com The primary mechanism involves a strong suppression of bone resorption. nih.gov Histological analyses in OVX rats revealed that eldecalcitol significantly reduces the number of osteoclasts and bone resorption parameters. nih.govresearchgate.net This anti-resorptive effect is more pronounced than that of alfacalcidol (B1684505). nih.gov
The compound's action is mediated by suppressing the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblastic cells on the trabecular bone surface. nih.gov This reduction in RANKL leads to decreased osteoclast formation and activity. nih.govresearchgate.net Interestingly, while suppressing bone resorption, eldecalcitol also promotes a unique form of focal bone formation that is independent of prior resorption, a process termed "bone minimodeling". nih.govmdpi.comresearchgate.netnih.gov This process involves the activation of quiescent bone lining cells into mature osteoblasts, which then deposit new bone matrix, contributing to an increase in bone volume. mdpi.com In OVX rats, this minimodeling-based bone formation was observed more prominently in the epiphyses than in the metaphyses of long bones. mdpi.comresearchgate.net
Micro-computed tomography (micro-CT) and bone histomorphometry studies have provided quantitative evidence of eldecalcitol's beneficial effects on bone structure in osteoporotic animal models. In OVX rats, treatment with eldecalcitol leads to significant improvements in key trabecular bone parameters. nih.govmdpi.com
Micro-CT analyses consistently show that eldecalcitol prevents the deterioration of trabecular microarchitecture. Treated animals exhibit a higher bone volume fraction (BV/TV), increased trabecular number (Tb.N), and greater trabecular thickness (Tb.Th), along with reduced trabecular separation (Tb.Sp) compared to untreated OVX controls. nih.govmdpi.com Histomorphometric analysis confirms these findings, showing a significant reduction in osteoclast number and surface area on the bone. nih.govresearchgate.net Furthermore, eldecalcitol administration has been shown to increase cancellous bone volume. nih.gov
Table 1: Effect of Eldecalcitol on Femoral Trabecular Bone Parameters in OVX Rats (Micro-CT Data)
| Parameter | OVX Control Group (Vehicle) | OVX + Eldecalcitol Group | Outcome | Citation(s) |
|---|---|---|---|---|
| Bone Volume Fraction (BV/TV) | Decreased | Significantly Increased | Improved Bone Mass | nih.govmdpi.com |
| Trabecular Number (Tb.N) | Decreased | Significantly Increased | Enhanced Bone Connectivity | nih.gov |
| Trabecular Thickness (Tb.Th) | - | Increased | Strengthened Trabeculae | mdpi.com |
The structural improvements in bone conferred by eldecalcitol translate into enhanced bone strength in preclinical models. nih.govnih.gov Biomechanical testing of bones from eldecalcitol-treated animals demonstrates significant improvements in their capacity to withstand loads.
In orchiectomized (ORX) mice, a model for male osteoporosis, biomechanical analysis of the femur showed that eldecalcitol increased maximum stress and the elastic modulus, which is an indicator of bone toughness. nih.gov Similarly, studies in aged and OVX rats have reported that eldecalcitol increases thoracic vertebra bone strength. nih.gov This enhancement of mechanical properties is a direct consequence of the increased bone mineral density and improved microarchitecture resulting from eldecalcitol's dual action of suppressing resorption and promoting formation. nih.govnih.gov
Table 2: Effect of Eldecalcitol on Femoral Biomechanical Properties in Orchiectomized (ORX) Mice
| Biomechanical Parameter | ORX Control Group (Vehicle) | ORX + Eldecalcitol Group | Outcome | Citation(s) |
|---|---|---|---|---|
| Maximum Stress | Reduced | Significantly Increased | Increased Load-Bearing Capacity | nih.gov |
Preclinical studies indicate that eldecalcitol has beneficial effects on skeletal muscle, suggesting a potential role in mitigating muscle loss and weakness. In a mouse model of disuse muscle atrophy induced by tail suspension, eldecalcitol treatment prevented muscle loss and improved muscle function. nih.gov Specifically, it restored the mass of the gastrocnemius, tibialis anterior, and soleus muscles and significantly increased hind limb grip strength. nih.gov
Similar positive effects have been observed in other models. In orchiectomized mice, eldecalcitol was effective in preventing muscle atrophy of the gastrocnemius and recovering muscle weakness. nih.govfrontiersin.org Furthermore, in glucocorticoid-treated rats, eldecalcitol promoted the formation of myogenic cells. nih.govfrontiersin.org These findings suggest that eldecalcitol's effects extend beyond the skeleton to positively influence muscle homeostasis.
Metabolic Fate and Resistance to Degradation in Non-Human Systems (e.g., CYP24A1 interaction)
Eldecalcitol, a synthetic analog of the active form of vitamin D₃, exhibits a unique metabolic profile in non-human experimental systems, characterized by significant resistance to degradation by the key catabolic enzyme, cytochrome P450 family 24 subfamily A1 (CYP24A1). nih.govnih.govnih.gov This resistance is a pivotal factor contributing to its prolonged biological activity. nih.gov
In vitro studies using recombinant human CYP24A1 have demonstrated that Eldecalcitol is a poor substrate for this enzyme. nih.govnih.gov The catalytic efficiency (kcat/Km) for the 23- or 24-hydroxylation of Eldecalcitol by CYP24A1 was found to be merely 3% of that for the natural ligand, 1α,25-dihydroxyvitamin D₃ (calcitriol). nih.gov This marked resistance to CYP24A1-mediated catabolism is largely attributed to the presence of the 2β-(3-hydroxypropyloxy) group, which sterically hinders the molecule from fitting into the active site of the enzyme. researchgate.net While Eldecalcitol itself is not readily metabolized by CYP24A1, it is a potent inducer of CYP24A1 gene expression in target tissues, such as the kidneys and duodenum. researchgate.netplos.org This induction occurs because Eldecalcitol binds to the vitamin D receptor (VDR), which then activates the transcription of the CYP24A1 gene. plos.org
Unlike calcitriol, which is primarily catabolized by CYP24A1, Eldecalcitol undergoes metabolism in the liver through different enzymatic pathways. nih.govresearchgate.net In vitro investigations with human liver and small intestine microsomes identified 1α,2β,25-trihydroxyvitamin D₃ as a major metabolite. nih.govnih.gov Further studies revealed that this conversion is catalyzed by multiple enzymes, including CYP3A4 and, notably, sterol C4-methyl oxidase (SC4MOL). nih.govnih.gov While CYP3A4 contributes to its metabolism, inhibition studies have suggested that SC4MOL plays a more significant role. nih.gov This distinct metabolic pathway, bypassing the primary vitamin D catabolic route via CYP24A1, is a key feature of Eldecalcitol's pharmacokinetics. researchgate.net
The resistance to CYP24A1 degradation was further highlighted in a study using bovine parathyroid cells. In the absence of serum, 1 nM of tritiated calcitriol was completely degraded within 24 hours, whereas tritiated Eldecalcitol showed no metabolism during the same period, despite having induced the expression of CYP24A1. nih.gov This intrinsic stability allows for a prolonged presence and activity of the compound within target cells. nih.gov
| Compound | Enzyme | Relative Catalytic Efficiency (kcat/Km) |
|---|---|---|
| Eldecalcitol | CYP24A1 | 3% (relative to Calcitriol) |
| Calcitriol (1α,25(OH)₂D₃) | CYP24A1 | 100% (Reference) |
Comparative Studies with Other Vitamin D Analogs in Preclinical Models
Preclinical studies in various animal models have consistently demonstrated the superior effects of Eldecalcitol on bone parameters compared to other vitamin D analogs, such as alfacalcidol and calcitriol. researchgate.netplos.org
In ovariectomized (OVX) rats, a standard model for postmenopausal osteoporosis, Eldecalcitol showed a greater ability to suppress bone resorption and increase bone mineral density (BMD) than alfacalcidol. researchgate.net Histological analyses in these models revealed that Eldecalcitol effectively reduced the number of osteoclasts and parameters of bone resorption. researchgate.net
A comparative study in Cyp27b1-knockout (Cyp27b1⁻/⁻) mice, which cannot produce endogenous calcitriol, provided further insights into the differential effects of Eldecalcitol and alfacalcidol. plos.org In this model, Eldecalcitol was found to be more effective at promoting osteogenesis. The results showed that Eldecalcitol more strongly induced the expression of key calcium transport genes, such as ECaC2 (TRPV6) and calbindin-D₉k, in the duodenum compared to alfacalcidol. plos.org This enhanced intestinal calcium absorption, coupled with its direct effects on bone, contributed to improved bone calcification, trabecular formation, and cancellous bone density. plos.org
When compared with calcitriol in normal rats, Eldecalcitol demonstrated distinct in vivo activities. researchgate.net Despite having a lower affinity for the vitamin D receptor (VDR) than calcitriol, Eldecalcitol's unique properties, such as its high affinity for the serum vitamin D-binding protein (DBP) and resistance to metabolic degradation, contribute to its potent in vivo effects. nih.govresearchgate.net The high DBP affinity prolongs its circulation half-life but may limit its uptake into certain cells, such as parathyroid cells, potentially explaining a lower potency in suppressing parathyroid hormone in vivo compared to calcitriol. nih.gov However, its resistance to metabolism ensures prolonged action in other target tissues like bone. nih.gov
| Parameter | Eldecalcitol Effect | Alfacalcidol Effect | Reference |
|---|---|---|---|
| Duodenal ECaC2 (TRPV6) Expression | Strongly Induced | Induced | plos.org |
| Duodenal Calbindin-D₉k Expression | Strongly Induced | Induced | plos.org |
| Bone Calcification | Stronger Effect | Lesser Effect | plos.org |
| Trabecular Formation | Stronger Effect | Lesser Effect | plos.org |
| Cancellous Bone Density | Stronger Effect | Lesser Effect | plos.org |
Structure Activity Relationship Sar and Rational Design of Eldecalcitol Tachy Form Analogues
Modifications at the 2β-Position and Their Biological Impact
The introduction of the 3-hydroxypropoxy group at the 2β-position of the A-ring of the vitamin D scaffold is a key feature of Eldecalcitol (B1671164) nih.gov. This modification has profound effects on the molecule's interaction with key proteins involved in vitamin D metabolism and signaling, as well as its susceptibility to enzymatic degradation.
The 3-hydroxypropoxy substituent significantly influences Eldecalcitol's binding affinities for the vitamin D receptor (VDR) and the vitamin D-binding protein (DBP) in the serum. Compared to calcitriol (B1668218), Eldecalcitol exhibits a lower binding affinity for the VDR nih.govresearchgate.net. However, it displays a markedly higher affinity for DBP nih.govnih.gov. This increased affinity for DBP is a critical factor in Eldecalcitol's pharmacokinetic profile, as it prolongs the drug's half-life in circulation, allowing for sustained activity researchgate.netnih.gov. While appearing counterintuitive, the combination of lower VDR affinity and higher DBP affinity contributes to a unique in vivo activity profile. The high DBP affinity limits the immediate uptake of Eldecalcitol by target cells, but its prolonged presence in the bloodstream ensures a sustained, albeit moderated, interaction with the VDR over time nih.gov.
| Compound | Relative VDR Affinity (%) | Relative DBP Affinity (%) |
|---|---|---|
| Calcitriol (1,25(OH)2D3) | 100 | 100 |
| Eldecalcitol | 44.6 nih.gov | 422 nih.gov |
A crucial aspect of Eldecalcitol's design is its resistance to metabolic degradation, particularly by the enzyme CYP24A1. This enzyme is a key component of the vitamin D catabolic pathway, responsible for the breakdown of 1,25(OH)2D3 and thereby regulating its biological activity. The 2β-(3-hydroxypropoxy) group in Eldecalcitol sterically hinders the access of CYP24A1 to the sites of hydroxylation on the molecule. As a result, Eldecalcitol is a poor substrate for this enzyme and exhibits significant resistance to catabolism nih.govnih.gov. In fact, the rate of 24- or 23-hydroxylation of Eldecalcitol by CYP24A1 is only about 3% of that for calcitriol nih.gov. This resistance to degradation contributes to the prolonged half-life and sustained therapeutic effect of Eldecalcitol in target tissues researchgate.netnih.gov.
Stereochemical Modifications and Activity Profiles
The stereochemistry of the vitamin D molecule is a critical determinant of its biological activity. Researchers have explored various epimeric forms of Eldecalcitol and modifications to its side chain to further understand the SAR and potentially develop analogs with even more refined activity profiles.
One notable example of stereochemical modification is the synthesis of 20-epi-Eldecalcitol. This diastereomer has an inverted methyl group at the 20-position of the side chain nih.gov. It is well-established that 20-epi-1,25(OH)2D3 exhibits enhanced biological activities compared to its parent compound nih.gov. Similarly, 20-epi-Eldecalcitol has demonstrated significantly enhanced activity in vitro compared to Eldecalcitol. These enhanced activities include the induction of differentiation in human myeloid leukemia (HL-60) cells, inhibition of proliferation in human histiocytic lymphoma (U937) cells, and an increase in osteocalcin concentration in human osteosarcoma (MG-63) cells nih.gov. These findings highlight the importance of the stereochemical configuration at the C20 position for the biological activity of Eldecalcitol.
While the 2β-(3-hydroxypropoxy) group is a key modification on the A-ring, the side chain of the vitamin D molecule also plays a crucial role in its interaction with the VDR and subsequent biological responses. The side chain of Eldecalcitol is identical to that of natural 1,25(OH)2D3. Modifications to this side chain in other vitamin D analogs have been shown to influence VDR binding and transcriptional activity. For instance, the introduction of a second alkyl side chain, as seen in Gemini ligands, can increase the volume occupied in the VDR ligand-binding pocket, leading to higher transcriptional activity nih.gov. While specific side-chain modified analogs of Eldecalcitol are not extensively detailed in the provided context, the principles of SAR from broader vitamin D analog research suggest that such modifications could further modulate the biological activity profile of Eldecalcitol.
In Silico Analysis and Molecular Modeling
Computational methods, such as in silico analysis and molecular modeling, have become invaluable tools in understanding the interactions between vitamin D analogs and their protein targets at the molecular level. These techniques provide insights that can guide the rational design of new analogs with improved properties.
Furthermore, molecular modeling can be used to investigate the resistance of Eldecalcitol to metabolism by CYP24A1. By simulating the docking of Eldecalcitol into the active site of the enzyme, researchers can visualize the steric hindrance provided by the 2β-(3-hydroxypropoxy) group and understand how it prevents the enzyme from effectively metabolizing the drug.
Ligand-VDR Docking Simulations
Computational molecular docking simulations are instrumental in elucidating the binding mode of ligands within the VDR's ligand-binding pocket (LBP). The LBP is a predominantly hydrophobic cavity composed of several alpha-helices (H2, H3, H5, H6, H7, H10, and H12) and beta-strands. nih.gov For the natural VDR agonist, calcitriol (1α,25(OH)₂D₃), the A-ring, with its 1α- and 3β-hydroxyl groups, and the side chain, with its 25-hydroxyl group, are critical for anchoring the molecule within this pocket. nih.gov
While Eldecalcitol shares the core structure of calcitriol, its 2β-(3-hydroxypropoxy) substituent introduces a significant modification. Docking studies suggest that this group projects into a space within the LBP near the A-ring. nih.gov Although Eldecalcitol exhibits a lower binding affinity for the VDR compared to calcitriol, the interaction of this side group contributes to a stable ligand-receptor complex. nih.govnih.gov This stabilization is thought to influence the conformational changes in the VDR, particularly in the activation function helix (H12), which is crucial for the recruitment of coactivator proteins and subsequent gene transcription. nih.gov
The interaction between vitamin D analogs and the VDR is dictated by specific amino acid residues that line the LBP. These interactions are fundamental to the receptor's activation.
| Interacting Residue | Location in VDR | Potential Interaction Type | Role in Ligand Binding |
| Ser237 | Helix H3 | Hydrogen Bond | Interacts with the 1α-hydroxyl group of the A-ring. |
| Arg274 | Helix H5 | Hydrogen Bond | Forms a key hydrogen bond with the 1α-hydroxyl group. nih.gov |
| Tyr143 | Helix H1 Loop | Hydrogen Bond | Anchors the 3β-hydroxyl group of the A-ring. |
| Ser278 | Helix H5 | Hydrogen Bond | Also interacts with the 3β-hydroxyl group. |
| His305 | H6-H7 Loop | Hydrogen Bond | Interacts with the 25-hydroxyl group on the side chain. nih.gov |
| His397 | Helix H11 | Hydrogen Bond | Forms a hydrogen bond with the 25-hydroxyl group. nih.gov |
| Trp286 | β-Sheet | Hydrophobic / CH-π | Contributes to the hydrophobic pocket and stabilizes the ligand. |
This table is generated based on data from docking simulations and structural studies of calcitriol and its analogs with the VDR.
Hydrogen Bonding and CH-π Interactions
The stability of the Eldecalcitol-VDR complex is maintained by a network of non-covalent interactions.
CH-π Interactions: Beyond hydrogen bonding, the hydrophobic character of the LBP necessitates other stabilizing forces. CH-π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, play a subtle but significant role. Aromatic residues, such as Trp286 and Tyr143, are present in the LBP. The aliphatic backbone of Eldecalcitol can engage in these CH-π interactions with such residues, further enhancing the stability of the ligand's conformation within the binding pocket. These weak interactions collectively contribute to the precise positioning of the ligand, which is necessary for inducing the correct conformational change in the VDR for transcriptional activation.
Development of Novel Eldecalcitol (tachy-form) Derivatives for Specific Biological Outcomes
Eldecalcitol serves as a lead compound for the rational design of new VDR modulators. By systematically modifying its structure, researchers aim to develop novel derivatives with tailored biological activities, such as enhanced tissue selectivity or distinct functional outcomes (e.g., agonism vs. antagonism). To explore these structure-activity relationships, various analogs of Eldecalcitol have been synthesized, including epimers at the 1, 2, 3, and 20 positions, as well as deoxy-analogs. researchgate.net
Selective VDR Agonists and Antagonists
The functional outcome of a ligand binding to the VDR depends on the specific conformational change it induces in the receptor. This change dictates the interaction with transcriptional co-regulators. Structural modifications can create ligands that act as either agonists (which activate the receptor) or antagonists (which block its activation). nih.gov
VDR Agonists: Agonists, like Eldecalcitol, bind to the VDR and stabilize a conformation that promotes the dissociation of co-repressor proteins and the recruitment of co-activator proteins. acs.org This initiates the transcription of target genes. The development of selective agonists aims to produce compounds that elicit desired effects (e.g., anti-resorptive action on bone) with minimal undesirable effects (e.g., hypercalcemia).
VDR Antagonists: VDR antagonists bind to the receptor but fail to induce the proper conformational change required for co-activator recruitment. Instead, they may stabilize a conformation that favors co-repressor binding or simply occupy the LBP without triggering activation, thereby blocking the action of natural agonists. For example, ZK168281, a 25-carboxylic ester analog of calcitriol, is a pure VDR antagonist that effectively inhibits the interaction of the receptor with coactivators. medchemexpress.com The development of antagonists from an Eldecalcitol scaffold could provide tools for studying VDR signaling and treating conditions driven by excessive VDR activation.
| Feature | VDR Agonist | VDR Antagonist |
| VDR Conformation | Induces an "active" conformation. | Induces an "inactive" or alternative conformation. |
| Helix H12 Position | Stabilizes H12 in a position that completes the co-activator binding groove. nih.gov | Prevents H12 from adopting its active position. |
| Co-regulator Interaction | Promotes binding of co-activators (e.g., SRC-1). | Promotes binding of co-repressors or blocks co-activator binding. medchemexpress.com |
| Gene Transcription | Activates transcription of VDR target genes. | Inhibits transcription of VDR target genes. |
| Example Compound | Eldecalcitol, Calcitriol, Elocalcitol nih.gov | ZK168281, MeTC7 medchemexpress.com |
Analogs with Altered Receptor Selectivity
A key goal in the development of vitamin D analogs is to create molecules with altered or improved receptor selectivity, leading to tissue-specific effects. nih.gov Eldecalcitol itself is a primary example of such an analog. Compared to the natural hormone calcitriol, Eldecalcitol demonstrates a preferential effect on bone tissue while having a weaker effect on calcium metabolism, thus exhibiting a more favorable therapeutic window for treating osteoporosis. researchgate.net
This tissue selectivity is not necessarily due to a higher affinity for VDR in one tissue over another, but rather results from a combination of factors:
Pharmacokinetics: Eldecalcitol has a significantly higher affinity for the serum vitamin D-binding protein (DBP) than calcitriol. nih.govnih.gov This leads to a much longer plasma half-life, altering its distribution and availability to target tissues. nih.gov
Metabolism: The 2β-(3-hydroxypropoxy) group makes Eldecalcitol resistant to degradation by the catabolic enzyme CYP24A1, prolonging its activity within target cells. nih.gov
Receptor Interaction: The unique binding mode of Eldecalcitol may induce a subtly different VDR conformation, potentially leading to differential recruitment of co-regulators in various cell types.
Other analogs have been developed to target different biological outcomes. For instance, Elocalcitol (BXL-628) is a selective VDR agonist that was investigated for its anti-proliferative and anti-inflammatory properties with low calcemic liability. nih.gov The design of such analogs, by modifying the core structure of vitamin D, allows for the fine-tuning of biological responses, paving the way for therapies targeted to specific diseases beyond osteoporosis.
| Compound Name | Key Structural Modification | Primary Biological Outcome/Selectivity |
| Calcitriol | Natural Ligand | Potent effects on both bone and calcium homeostasis. |
| Eldecalcitol | 2β-(3-hydroxypropoxy) group | Strong anti-resorptive effect on bone with less calcemic activity. researchgate.net |
| Maxacalcitol | 22-oxa group | Reduced calcemic activity, used for secondary hyperparathyroidism. nih.gov |
| Elocalcitol | Complex C17 side chain | Anti-proliferative and anti-inflammatory effects with low calcemic potential. nih.gov |
| ZK168281 | 25-carboxylic ester side chain | Pure VDR antagonist activity. medchemexpress.com |
Advanced Analytical and Methodological Considerations in Eldecalcitol Tachy Form Research
Quantification in Biological Matrices (e.g., Animal Plasma, Cell Culture Supernatants)
Accurate quantification of Eldecalcitol (B1671164) in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. A highly sensitive and specific ultra-performance liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry (UPLC-APCI-MS/MS) method has been established for the determination of Eldecalcitol in human plasma, a technique readily adaptable to animal plasma and cell culture supernatants. researchgate.net
This method involves solid-phase extraction (SPE) to isolate the compound from the biological matrix. A stable isotope-labeled internal standard, such as Eldecalcitol-d6, is utilized to ensure accuracy and precision. researchgate.net The analysis is performed in the Multi-Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. For Eldecalcitol, the characteristic transition is m/z 508.6 to 397.4. researchgate.net This methodology achieves a low lower limit of quantitation (LLOQ), typically around 5 pg/mL, enabling the precise measurement of Eldecalcitol concentrations in preclinical models. researchgate.net
| Parameter | Methodology | Key Features | Reference |
|---|---|---|---|
| Quantification of Eldecalcitol | UPLC-APCI-MS/MS | Solid-Phase Extraction (SPE), Stable Isotope-Labeled Internal Standard, Multi-Reaction Monitoring (MRM) | researchgate.net |
Techniques for Assessing VDR Binding and Transcriptional Activity In Vitro
The biological effects of Eldecalcitol are primarily mediated through its binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. mdpi.com Various in vitro techniques are employed to assess the binding affinity of Eldecalcitol to the VDR and its subsequent transcriptional activity.
Reporter gene assays are a cornerstone for evaluating the transcriptional activity of Eldecalcitol. These assays utilize a plasmid containing a reporter gene, most commonly luciferase, under the control of a promoter with one or more Vitamin D Response Elements (VDREs). plos.org When a VDR ligand like Eldecalcitol binds to the VDR, the complex interacts with the VDREs, driving the expression of the luciferase enzyme. The resulting luminescence can be quantified and is directly proportional to the transcriptional activity of the compound. plos.orgnih.gov
For instance, studies have used reporter vectors containing the rat Cyp24a1 gene promoter, which includes two VDREs, to assess the activity of Eldecalcitol in cell lines like ATDC5. plos.org The VDR-GAL4 one-hybrid luciferase system is another sophisticated approach used to examine the binding capacity to the VDR. plos.org These assays are highly sensitive and provide quantitative data on the potency of Eldecalcitol in activating VDR-mediated gene transcription. plos.orgnih.gov
| Assay | Principle | Application in Eldecalcitol Research | Reference |
|---|---|---|---|
| Luciferase Reporter Gene Assay | Quantification of light produced by the luciferase enzyme, whose expression is driven by a VDRE-containing promoter upon VDR activation. | To measure the VDR-mediated transcriptional activity of Eldecalcitol in vitro. | plos.orgnih.gov |
Advanced Imaging Techniques for Bone Microarchitecture in Preclinical Studies (e.g., pQCT, Micro-CT)
To non-invasively assess the effects of Eldecalcitol on bone structure in preclinical models, advanced imaging techniques such as peripheral quantitative computed tomography (pQCT) and micro-computed tomography (micro-CT) are employed. nih.govnih.gov These high-resolution imaging modalities provide detailed three-dimensional information on bone microarchitecture.
Micro-CT, in particular, allows for the quantitative analysis of various bone parameters, including bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp). nih.govnih.gov In preclinical studies using ovariectomized (OVX) rat models of osteoporosis, micro-CT has been instrumental in demonstrating the positive effects of Eldecalcitol on bone microarchitecture. nih.govnih.gov For example, research has shown that Eldecalcitol treatment can improve parameters like bone volume/total volume and trabecular number. nih.gov
| Imaging Technique | Parameters Assessed | Findings in Eldecalcitol Preclinical Studies | Reference |
|---|---|---|---|
| Micro-Computed Tomography (Micro-CT) | Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), Trabecular Separation (Tb.Sp) | Eldecalcitol increased BMD and improved microstructural parameters in ovariectomized rats. | nih.govnih.gov |
Gene Expression Analysis (e.g., RT-qPCR, Western Blot) in Cellular and Tissue Models
To understand the molecular mechanisms underlying the effects of Eldecalcitol, gene expression analysis at both the mRNA and protein levels is crucial. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western blot are standard techniques used in cellular and tissue models.
RT-qPCR is used to quantify the mRNA expression of target genes. For instance, studies have used RT-qPCR to show that Eldecalcitol can downregulate the mRNA expression of senescence-associated factors like p16 and p53 in bone mesenchymal stem cells. nih.gov Western blot analysis is then used to confirm these changes at the protein level. In preclinical studies, Western blotting has been used to demonstrate that Eldecalcitol treatment can suppress the protein levels of β-gal, p16, and p53. nih.gov Furthermore, these techniques have been employed to show Eldecalcitol's effect on osteogenic markers like alkaline phosphatase (ALP) and Runt-related transcription factor 2 (RUNX2), as well as key proteins in the RANKL/OPG signaling pathway. nih.govmdpi.com
| Technique | Target Analyte | Application in Eldecalcitol Research | Reference |
|---|---|---|---|
| RT-qPCR | mRNA | Quantification of gene expression changes (e.g., p16, p53, ALP, RUNX2, RANKL, OPG) in response to Eldecalcitol. | nih.govnih.govmdpi.com |
| Western Blot | Protein | Detection and quantification of protein level changes (e.g., β-gal, p16, p53, ALP, RUNX2) following Eldecalcitol treatment. | nih.govnih.govmdpi.com |
Proteomic and Metabolomic Approaches for Pathway Elucidation in Preclinical Studies
While specific large-scale proteomic and metabolomic studies focused solely on elucidating the pathways of Eldecalcitol are not extensively reported in the available literature, these powerful 'omics' technologies hold significant potential for future research. Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of small molecule metabolites, can provide a global view of the molecular changes induced by Eldecalcitol.
In the broader context of bone biology and osteoporosis research, proteomics has been instrumental in identifying potential biomarkers and therapeutic targets. semanticscholar.org Similarly, metabolomics is increasingly being used to understand the metabolic alterations in chondrocytes and other joint tissues in diseases like osteoarthritis. Applying these methodologies to preclinical models treated with Eldecalcitol could reveal novel signaling pathways and networks affected by the compound. For example, mass spectrometry-based proteomics could identify changes in the expression of a wide range of proteins in bone cells, while metabolomic profiling could uncover shifts in cellular metabolism, offering a more holistic understanding of Eldecalcitol's mechanism of action beyond the well-established VDR signaling pathway.
Future Research Directions and Unresolved Questions Regarding Eldecalcitol Tachy Form
Elucidation of Complete Physiological Mechanisms in Bone Beyond Current Understanding
While it is established that eldecalcitol (B1671164) suppresses bone resorption to a greater extent than alfacalcidol (B1684505), the complete picture of its physiological mechanisms in bone remains to be fully detailed. nih.gov Current understanding suggests that eldecalcitol enhances the differentiation of RANKL-rich preosteoblasts into RANKL-poor mature osteoblasts. researchgate.netresearchgate.net This action reduces the number of RANKL-rich cells on the bone surface, which in turn suppresses the differentiation of osteoclasts. researchgate.netresearchgate.net
A unique aspect of eldecalcitol's action is the promotion of "bone minimodeling," a process of focal bone formation that is independent of prior bone resorption. nih.govmdpi.com This contrasts with the typical remodeling process where bone formation is coupled to resorption. mdpi.com Further research is needed to fully understand the molecular players and signaling pathways that initiate and regulate minimodeling in response to eldecalcitol.
Future investigations should aim to delineate the precise downstream targets of the eldecalcitol-Vitamin D receptor (VDR) complex within osteoblasts and osteocytes. nih.gov Unraveling these pathways could reveal novel aspects of bone formation and homeostasis.
Key Unresolved Questions:
What are the specific molecular triggers for eldecalcitol-induced bone minimodeling?
How does eldecalcitol differentially regulate gene expression in osteoblasts to favor bone formation over resorption?
What is the long-term impact of sustained bone minimodeling on bone quality and strength?
Investigation of Non-Skeletal Actions and Their Underlying Molecular Pathways in Preclinical Models
Emerging preclinical evidence suggests that eldecalcitol may exert effects beyond the skeletal system. nih.govnih.gov These non-skeletal actions represent a significant area for future research to explore its broader therapeutic potential.
In orchiectomized mice, eldecalcitol has been shown to prevent muscle loss by suppressing the PI3K/AKT/FOXOs signaling pathway, suggesting a potential role in mitigating sarcopenia. nih.govfrontiersin.org Further studies are warranted to confirm these findings and to investigate the direct effects of eldecalcitol on muscle cells.
Additionally, recent studies in a type 2 diabetes mellitus mouse model indicate that eldecalcitol may have immunomodulatory effects, specifically by promoting the differentiation of Treg cells. nih.gov This opens up the possibility of its use in conditions characterized by immune dysregulation.
Table 1: Investigated Non-Skeletal Actions of Eldecalcitol in Preclinical Models
| System/Tissue | Observed Effect | Potential Molecular Pathway | Preclinical Model |
|---|---|---|---|
| Muscle | Prevention of muscle atrophy | Suppression of PI3K/AKT/FOXOs pathway | Orchiectomized mice |
Rational Design of Next-Generation Eldecalcitol (tachy-form) Analogs with Enhanced Specificity and Reduced Undesirable Effects in Experimental Systems
The chemical structure of eldecalcitol, with its hydroxypropyloxy group at the 2β position, contributes to its higher affinity for the vitamin D-binding protein (DBP) and resistance to metabolic degradation compared to its parent compound. nih.gov These properties are thought to underlie its potent effects on bone.
Future research could focus on the rational design of new analogs based on the structure-activity relationship of eldecalcitol. The goal would be to develop compounds with even greater specificity for bone tissue, potentially minimizing off-target effects. For instance, creating analogs with a higher affinity for the VDR in osteoblasts could enhance its anabolic effects.
Moreover, while eldecalcitol has a favorable profile, the development of analogs with a reduced potential for hypercalcemia and hypercalciuria remains a key objective. nih.gov This could be achieved by modifying the molecule to alter its interaction with intestinal VDRs or its influence on calcium transport proteins.
Research Focus for Analog Development:
Enhancing bone-targeting properties to increase local concentrations.
Modifying VDR binding affinity to favor specific cellular responses.
Reducing effects on intestinal calcium absorption to minimize the risk of hypercalcemia.
Exploration of Synergistic Effects with Other Research Compounds in Preclinical Combinatorial Studies
The potential for synergistic or additive effects when eldecalcitol is combined with other therapeutic agents is a promising area of investigation. Preclinical studies in ovariectomized (OVX) rats have already shown favorable outcomes when eldecalcitol is combined with the bisphosphonate alendronate or the selective estrogen receptor modulator raloxifene. nih.gov
A recent study in a mouse model of diabetic osteoporosis demonstrated a synergistic effect between eldecalcitol and Zuogui Pill, a traditional Chinese medicine, in improving bone mass and promoting osteogenesis. mdpi.com The combination appeared to activate the PI3K-AKT signaling pathway. mdpi.com
Future preclinical studies should explore combinations with other classes of osteoporosis treatments, such as RANKL inhibitors or sclerostin inhibitors, to identify novel therapeutic strategies.
Table 2: Preclinical Combinatorial Studies with Eldecalcitol
| Combination Agent | Observed Synergistic/Additive Effect | Potential Mechanism | Preclinical Model |
|---|---|---|---|
| Alendronate | Improved mechanical properties of bone | Additive suppression of bone resorption | Ovariectomized rats |
| Raloxifene | Favorable effects on bone | Not specified | Ovariectomized rats |
Development of Novel Experimental Models to Mimic Complex Biological Environments
To further understand the nuanced effects of eldecalcitol, the development of more sophisticated experimental models is crucial. While ovariectomized (OVX) rat and mouse models have been invaluable, they primarily represent postmenopausal osteoporosis. nih.govnih.gov
Future research would benefit from the use of models that recapitulate other forms of osteoporosis, such as glucocorticoid-induced or age-related osteoporosis. The use of Cyp27b1-knockout mice, which are unable to produce endogenous 1α,25-dihydroxyvitamin D3, has proven useful in isolating the direct effects of administered vitamin D analogs like eldecalcitol and could be further exploited. nih.govbiorxiv.org
Furthermore, the development of three-dimensional (3D) bone organoid or "bone-on-a-chip" models could provide a more physiologically relevant in vitro system to study the cellular and molecular mechanisms of eldecalcitol in a human-relevant context, allowing for high-throughput screening of new analogs and combinatorial therapies.
Future Directions for Experimental Models:
Utilization of models for glucocorticoid-induced and senile osteoporosis.
Expanded use of genetic models like Cyp27b1-knockout mice.
Development and application of 3D bone organoid and microfluidic "bone-on-a-chip" systems.
Q & A
Q. What experimental models are most appropriate for evaluating eldecalcitol’s dual action on bone resorption and formation?
Preclinical studies frequently employ ovariectomized (OVX) rat models to simulate postmenopausal osteoporosis. In these models, eldecalcitol suppresses bone resorption by reducing RANKL expression in trabecular bone and osteoclast precursor interactions, while maintaining or stimulating bone formation markers (e.g., osteocalcin) via mini-modeling processes. Histomorphometric analysis of trabecular bone volume and cortical cross-sectional area using micro-CT is critical for quantifying structural changes . Clinical trials often use multidetector-row CT to assess proximal femur geometry and biomechanical properties (e.g., section modulus) in human subgroups .
Q. How do primary endpoints in eldecalcitol clinical trials differ from those of other vitamin D analogs like alfacalcidol?
Key endpoints include vertebral/nonvertebral fracture incidence, BMD changes (lumbar spine, total hip), and biochemical markers (e.g., serum CTX for resorption, P1NP for formation). Eldecalcitol trials emphasize wrist fracture reduction (HR: 0.29 vs. alfacalcidol) and cortical bone improvements, whereas alfacalcidol trials focus more on vertebral fracture prevention. Safety endpoints (serum/urinary calcium levels) are standardized across trials due to hypercalcemia risks .
Q. What methodological considerations are critical when comparing eldecalcitol’s efficacy to bisphosphonates in fracture prevention?
Head-to-head trials require stratification by baseline fracture risk and BMD. For example, Hagino et al. (2014) compared eldecalcitol and alfacalcidol by aligning patient cohorts with entry criteria from prior bisphosphonate trials. Relative risk reduction calculations (31% for alfacalcidol vs. 49% for eldecalcitol) must account for differences in trial design (e.g., placebo controls vs. active comparators) .
Advanced Research Questions
Q. How can conflicting data on eldecalcitol’s bone formation effects be resolved across preclinical models?
Discrepancies arise from timing and model selection. In OVX rats analyzed immediately post-ovariectomy, eldecalcitol suppresses both resorption and formation markers. However, in models with established osteoporosis (3+ months post-OVX), it increases cancellous bone volume and formation rates. Researchers should standardize observation windows and use dynamic histomorphometry (e.g., double calcein labeling) to clarify temporal effects .
Q. What experimental designs address the unresolved mechanism behind eldecalcitol’s selective reduction of wrist fractures?
Biomechanical studies using finite element analysis (FEA) of wrist bones under load can identify structural improvements (e.g., cortical thickness, buckling ratio). Cohort studies with fall-risk assessments (e.g., grip strength, balance tests) are needed to determine if reduced wrist fractures stem from skeletal effects or extraskeletal factors (e.g., muscle strength) .
Q. What are the optimal strategies for monitoring hypercalcemia risk in long-term eldecalcitol trials?
Protocol amendments from the 2011 dose-ranging trial recommend monthly serum calcium checks for the first 3 months, followed by quarterly monitoring. Adjustments for creatinine clearance and dietary calcium intake are mandatory. Adaptive trial designs with dose titration (e.g., 0.75 µg/day vs. 1.0 µg/day) can balance efficacy and safety .
Q. How should combination therapies (e.g., eldecalcitol + bisphosphonates) be evaluated for synergistic effects on BMD?
The randomized protocol by Hagino et al. (2014) serves as a template: 52-week trials with dual-energy X-ray absorptiometry (DXA) at baseline, 6, 12, and 24 months. Co-primary endpoints include lumbar BMD changes and fracture incidence. Statistical power calculations should assume a 1.5–3% BMD difference between monotherapy and combination arms, with intent-to-treat (ITT) and per-protocol (PP) analyses .
Data Contradiction Analysis
Q. Why do some studies report eldecalcitol’s suppression of bone formation while others show preservation?
Discrepancies depend on the bone remodeling phase studied. During active resorption (e.g., early post-OVX), eldecalcitol inhibits osteoclastogenesis via RANKL downregulation, indirectly reducing formation. In stable remodeling phases, it promotes focal mini-modeling independent of resorption. Researchers must contextualize results using time-course histomorphometry and phase-specific biomarkers .
Q. How does eldecalcitol’s effect on muscle strength confound fracture risk reduction outcomes?
Preliminary data suggest eldecalcitol improves grip strength and balance in elderly patients, potentially reducing fall-related fractures. However, existing trials lack standardized fall monitoring. Future studies should integrate accelerometry and timed-up-and-go (TUG) tests to isolate musculoskeletal vs. extraskeletal effects .
Methodological Resources
- Preclinical Models : OVX rats for bone turnover studies; distraction osteogenesis models for bone formation analysis .
- Clinical Imaging : Multidetector-row CT for 3D bone geometry; FEA for biomechanical simulations .
- Trial Design : Adaptive protocols for dose optimization; ITT/PP analysis frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
